N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride
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Overview
Description
N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride is a chemical compound that features a sulfonyl group attached to a glutamoyl moiety
Preparation Methods
The synthesis of N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with glutamic acid derivatives. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride intermediate. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and other by-products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: Researchers use this compound to study the interactions between sulfonyl-containing molecules and biological targets, such as proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride can be compared with other sulfonyl-containing compounds, such as:
4-Methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
Tolbutamide: A sulfonylurea antidiabetic agent that also contains a sulfonyl group, but with different pharmacological properties.
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine, highlighting the diverse applications of sulfonyl-containing compounds.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions in both chemical and biological contexts.
Properties
CAS No. |
62595-76-0 |
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Molecular Formula |
C12H13Cl2NO4S |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]pentanedioyl dichloride |
InChI |
InChI=1S/C12H13Cl2NO4S/c1-8-2-4-9(5-3-8)20(18,19)15-10(12(14)17)6-7-11(13)16/h2-5,10,15H,6-7H2,1H3 |
InChI Key |
LBKNGJSUHUEERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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